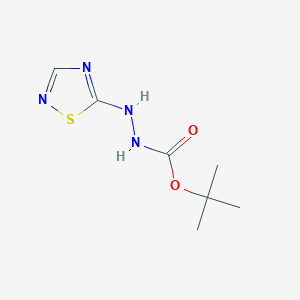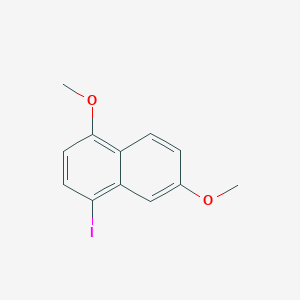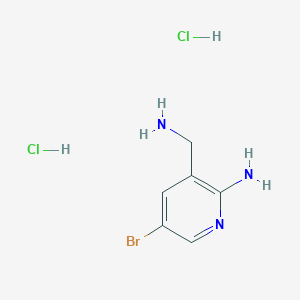
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H10BrN3·2HCl It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride typically involves the bromination of 2-aminopyridine followed by the introduction of an aminomethyl group. One common method includes:
Bromination: 2-aminopyridine is treated with bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-aminopyridine.
Aminomethylation: The brominated product is then reacted with formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group, forming 3-(aminomethyl)-5-bromopyridin-2-amine.
Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of 3-(aminomethyl)-5-substituted-pyridin-2-amine derivatives.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
科学研究应用
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Material Science: Employed in the synthesis of polymers and advanced materials with specific electronic properties.
Chemical Biology: Utilized in the development of probes for studying biological pathways and mechanisms.
作用机制
The mechanism of action of 3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The aminomethyl group can interact with active sites, while the bromine atom may enhance binding affinity through halogen bonding.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
5-Bromo-2-aminopyridine: Lacks the aminomethyl group, limiting its applications in medicinal chemistry.
2-Aminomethyl-5-bromopyridine: Positional isomer with different reactivity and binding properties.
Uniqueness
3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride is unique due to the presence of both the bromine atom and the aminomethyl group, which confer distinct reactivity and binding characteristics. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
属性
分子式 |
C6H10BrCl2N3 |
|---|---|
分子量 |
274.97 g/mol |
IUPAC 名称 |
3-(aminomethyl)-5-bromopyridin-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H8BrN3.2ClH/c7-5-1-4(2-8)6(9)10-3-5;;/h1,3H,2,8H2,(H2,9,10);2*1H |
InChI 键 |
RSJQLWVHUWXOMY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1CN)N)Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


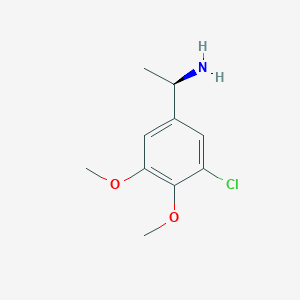

![Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13500185.png)
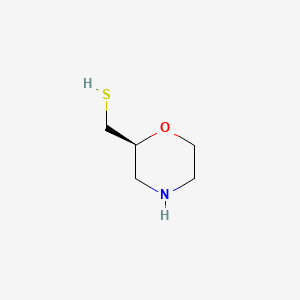
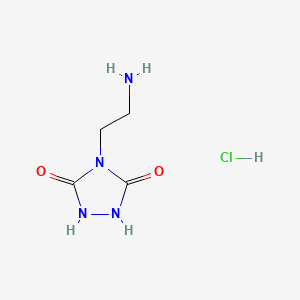
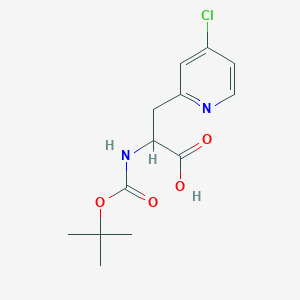
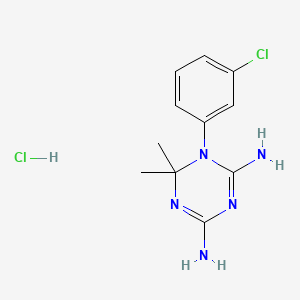

![{2-Methyl-7-oxa-2-azaspiro[3.5]nonan-1-yl}methanol](/img/structure/B13500243.png)
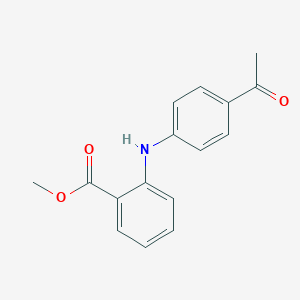
![2-{[4-(Dimethylamino)phenyl]formamido}acetic acid hydrochloride](/img/structure/B13500257.png)
